3-(3-Bromophenyl)-2-hydroxypropanoic acid
Description
3-(3-Bromophenyl)-2-hydroxypropanoic acid is a halogenated aromatic hydroxycarboxylic acid featuring a bromine atom at the meta position of the phenyl ring and a hydroxyl group at the α-carbon of the propanoic acid backbone. The bromine atom enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the hydroxyl group facilitates hydrogen bonding, affecting solubility and crystalline packing .
Properties
IUPAC Name |
3-(3-bromophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPQDRVYPCUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of Phenylpropanoic Acid: : One common method involves the bromination of phenylpropanoic acid. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to introduce the bromine atom at the meta position of the phenyl ring.
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Hydroxylation: : The next step involves the hydroxylation of the resulting 3-bromophenylpropanoic acid. This can be achieved using a hydroxylating agent such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like acetic acid (CH₃COOH).
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromophenyl)-2-hydroxypropanoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
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Substitution: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used as bases in these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-(3-Bromophenyl)-2-oxopropanoic acid.
Reduction: 3-(3-Bromophenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(3-Bromophenyl)-2-hydroxypropanoic acid serves as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it a versatile intermediate.
Biology
The compound can be used in the synthesis of biologically active molecules. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the materials science industry, the compound can be used to synthesize polymers with specific properties. Its functional groups allow for the creation of cross-linked networks, enhancing the mechanical strength and thermal stability of the resulting materials.
Mechanism of Action
The mechanism by which 3-(3-Bromophenyl)-2-hydroxypropanoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Key structural variations among analogues include:
- Position and type of halogen substituents (e.g., bromine vs. chlorine).
- Presence of additional functional groups (e.g., hydroxyl, fluorine, methyl).
- Saturation of the carbon chain (e.g., propanoic vs. propenoic acid).
Table 1: Structural Comparison of Selected Brominated Propanoic Acids
Physical Properties
- Melting Points (MP): Brominated phenoxy derivatives (e.g., rac-3-(2-Bromophenoxy)-2-hydroxypropanoic acid) exhibit higher MPs (147–149°C) compared to chlorinated analogues (136–137°C), suggesting stronger intermolecular forces due to bromine’s polarizability .
- Solubility: Hydroxyl groups improve aqueous solubility via hydrogen bonding, whereas methyl or fluorine substituents may reduce it due to hydrophobicity or steric effects .
Chemical Reactivity
- Hydrogen Bonding: The hydroxyl group in the target compound facilitates dimerization via O–H···O interactions, as seen in 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid . This influences crystallization and stability.
- Electrophilic Substitution: The bromine atom directs further electrophilic substitution to the para position of the phenyl ring, enabling synthetic modifications .
Biological Activity
3-(3-Bromophenyl)-2-hydroxypropanoic acid is an organic compound characterized by its unique structure, which includes a bromine atom attached to a phenyl ring and a hydroxypropanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. The molecular formula of this compound is C₉H₉BrO₃, with a molecular weight of approximately 245.07 g/mol.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential for inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating its potential use as an antimicrobial agent.
- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom may participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the bromine atom enhances its reactivity and binding affinity to biological targets, which may lead to the formation of active metabolites that exert their effects on cellular pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Bromophenyl)-2-hydroxypropanoic acid | Bromine at para position | Different reactivity due to bromination site |
| 3-(3-Chlorophenyl)-2-hydroxypropanoic acid | Chlorine instead of bromine | Variations in biological activity |
| 2-(3-Bromophenyl)-2-oxopropanoic acid | Carbonyl group instead of hydroxyl | Different chemical reactivity |
This table illustrates how the specific substitution pattern and functional groups influence the chemical reactivity and biological activity of these compounds.
Case Studies
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis. The results indicated a potential pathway involving inhibition of NF-kB signaling.
- Antimicrobial Efficacy : In vitro assays showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Synthesis and Applications
The synthesis of this compound typically involves several organic reactions, including bromination and hydroxypropanoic acid formation. Its applications span various domains:
- Medicinal Chemistry : Investigated for therapeutic properties, including anti-inflammatory and anticancer activities.
- Biochemical Probing : Used as a biochemical probe to study enzyme mechanisms and protein interactions.
- Industrial Applications : Utilized in the synthesis of specialty chemicals and pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
